molecular formula C24H15ClN6O3S B2439096 C 87 CAS No. 1609281-56-2

C 87

Cat. No.: B2439096
CAS No.: 1609281-56-2
M. Wt: 502.93
InChI Key: VELQTEBILFDDQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C 87 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

C 87 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further studies and applications .

Scientific Research Applications

C 87 has a wide range of applications in scientific research:

    Chemistry: Used as a tool to study the inhibition of TNF-α and its effects on various chemical pathways.

    Biology: Employed in research on inflammation, immune responses, and cell signaling.

    Medicine: Investigated for its potential therapeutic applications in diseases involving TNF-α, such as rheumatoid arthritis and inflammatory bowel disease.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting TNF-α

Mechanism of Action

C 87 exerts its effects by directly binding to TNF-α, thereby inhibiting its cytotoxic activity. This binding prevents TNF-α from interacting with its receptors on the cell surface, blocking the downstream signaling pathways that lead to inflammation and cell death. The inhibition of TNF-α-induced activation of caspase-3 and caspase-8, as well as the reduction of c-Jun N-terminal kinase (JNK) activity, are key aspects of its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of C 87

This compound is unique due to its small-molecule structure, which allows for easier synthesis and modification compared to larger biologics like monoclonal antibodies. Its ability to inhibit TNF-α with high specificity and potency makes it a valuable tool in both research and potential therapeutic applications .

Biological Activity

C 87 is a small-molecule compound identified as a potent inhibitor of Tumor Necrosis Factor alpha (TNFα), a cytokine involved in systemic inflammation and implicated in various inflammatory diseases. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in preclinical models, and potential therapeutic applications.

This compound was discovered through a combination of computer-aided drug design and functional assays. It specifically binds to TNFα, inhibiting its cytotoxic effects on cells. The dissociation constant (Kd) for this compound binding to human TNFα is reported to be approximately 110 nM , indicating strong binding affinity . The compound's mechanism involves blocking TNFα-induced signaling pathways, which are critical in mediating inflammatory responses.

Key Findings from Research

  • Inhibition of Cytotoxicity : this compound demonstrated an IC50 value of 8.73 µM in L929 fibroblast cells, indicating its effectiveness in preventing TNFα-mediated cell death .
  • Reduction of Inflammation : In murine models of acute hepatitis, this compound significantly attenuated TNFα-induced liver injury, leading to improved survival rates .
  • Specificity : Studies showed that this compound selectively inhibited TNFα-induced cytotoxicity without affecting cell death induced by other agents like chemotherapeutic drugs (VP16 and ADR) or Fas antibody .

Table 1: Comparison of this compound with Other Compounds

CompoundKd (nM)IC50 (µM)Inhibition Type
This compound1108.73TNFα-mediated cytotoxicity
A1-Not reportedVariable inhibition
A3-Not reportedVariable inhibition
A8-No effectTNFα-induced cytotoxicity

Table 2: Efficacy of this compound in Preclinical Models

ModelEffect ObservedOutcome
Murine Acute HepatitisAttenuation of liver injuryIncreased survival
L929 Fibroblast CellsBlocked TNFα-induced cell deathSurvival rate improved by ~70%
Jurkat CellsNo effect on Fas antibody-induced deathSpecific inhibition confirmed

Case Study 1: Murine Acute Hepatitis Model

In a study assessing the efficacy of this compound, mice were subjected to TNFα-induced acute hepatitis. Treatment with this compound resulted in significant reductions in liver damage markers and improved survival rates compared to untreated controls. This highlights the compound's potential for treating TNFα-mediated diseases.

Case Study 2: Cytotoxicity in L929 Cells

L929 fibroblast cells were treated with varying concentrations of this compound alongside TNFα. The results indicated that this compound effectively blocked TNFα-induced cytotoxicity, with survival rates reaching up to 70% compared to controls receiving only TNFα . This suggests that this compound could be a viable therapeutic option for conditions characterized by excessive TNFα activity.

Properties

IUPAC Name

4-[(4-chloro-3-nitrophenyl)diazenyl]-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15ClN6O3S/c25-18-12-11-17(13-20(18)31(33)34)27-28-22-21(16-9-5-2-6-10-16)29-30(23(22)32)24-26-19(14-35-24)15-7-3-1-4-8-15/h1-14,29H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTEQQWJUYYUNQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=C(N3)C4=CC=CC=C4)N=NC5=CC(=C(C=C5)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15ClN6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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